Sevelamerhydrochlorid

Übersicht

Beschreibung

Sevelamer-Hydrochlorid ist ein phosphatbindendes Polymer, das hauptsächlich zur Behandlung von Hyperphosphatämie bei Patienten mit chronischer Nierenerkrankung, die sich einer Dialyse unterziehen, eingesetzt wird. Es ist bekannt für seine Fähigkeit, diätetisches Phosphat im Magen-Darm-Trakt zu binden, wodurch seine Resorption verhindert und der Serum-Phosphatspiegel gesenkt wird .

2. Herstellungsmethoden

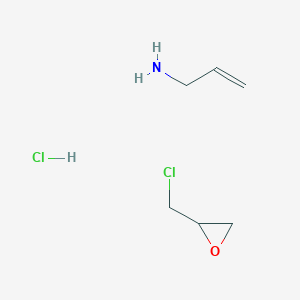

Synthesewege und Reaktionsbedingungen: Sevelamer-Hydrochlorid wird durch Polymerisation von Allylamine und Epichlorhydrin synthetisiert. Die Reaktion umfasst die folgenden Schritte:

Polymerisation: Allylamine wird unter Verwendung eines freien Radikalinitiators polymerisiert, um Poly(allylamine) zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Sevelamer-Hydrochlorid folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet:

Massenpolymerisation: Großmaßstäbliche Polymerisation von Allylamine.

Vernetzung und Reinigung: Vernetzung mit Epichlorhydrin, gefolgt von Reinigungsschritten, um nicht umgesetzte Monomere und Nebenprodukte zu entfernen.

Wissenschaftliche Forschungsanwendungen

Sevelamer-Hydrochlorid hat eine breite Palette von Anwendungen in verschiedenen Bereichen:

Medizin: Wird zur Behandlung von Hyperphosphatämie bei Patienten mit chronischer Nierenerkrankung eingesetzt.

5. Wirkmechanismus

Sevelamer-Hydrochlorid entfaltet seine Wirkung, indem es diätetisches Phosphat im Magen-Darm-Trakt bindet. Das Polymer enthält Aminogruppen, die mit Phosphationen interagieren und unlösliche Komplexe bilden, die mit dem Stuhl ausgeschieden werden. Diese Bindung reduziert die Resorption von Phosphat und senkt so den Serum-Phosphatspiegel .

Molekuläre Ziele und Signalwege:

Hauptziel: Diätetisches Phosphat im Magen-Darm-Trakt.

Beteiligte Signalwege: Die Verbindung wirkt lokal im Darm und wird nicht in den Blutkreislauf aufgenommen, wodurch systemische Nebenwirkungen minimiert werden.

Ähnliche Verbindungen:

Calciumacetat: Ein weiterer Phosphatbinder, der zur Behandlung von Hyperphosphatämie eingesetzt wird. Im Gegensatz zu Sevelamer kann es zu Hyperkalzämie führen.

Lanthancarbonat: Ein nicht-calciumhaltiger Phosphatbinder, der ebenfalls den Serum-Phosphatspiegel senkt, aber andere Nebenwirkungsprofile aufweist.

Einzigartigkeit von Sevelamer-Hydrochlorid:

Nicht-Calcium-basiert: Im Gegensatz zu calciumhaltigen Bindemitteln erhöht Sevelamer nicht das Risiko einer Hyperkalzämie.

Sevelamer-Hydrochlorid zeichnet sich durch seine einzigartige polymere Struktur und seinen nicht-calciumhaltigen Mechanismus aus, was es zu einer wertvollen Option für die Behandlung von Hyperphosphatämie bei Patienten mit chronischer Nierenerkrankung macht.

Wirkmechanismus

Target of Action

Sevelamer hydrochloride primarily targets dietary phosphate in the gut . This compound is used to prevent hyperphosphatemia in patients with chronic renal failure . Phosphates are the primary targets due to their role in contributing to conditions such as hyperphosphatemia, which can lead to ectopic calcification and secondary hyperparathyroidism .

Mode of Action

Sevelamer hydrochloride operates by binding to dietary phosphate in the gut, which prevents its absorption . This interaction results in a decrease in serum parathyroid hormone levels . The binding occurs through ion exchange and ionic binding through charge and hydrogen bonding .

Biochemical Pathways

The primary biochemical pathway affected by sevelamer hydrochloride is the phosphate homeostasis pathway. By binding to dietary phosphate, sevelamer hydrochloride prevents the absorption of phosphate, thus reducing serum phosphate concentrations . This can lead to a decrease in serum parathyroid hormone levels, which plays a role in the development of secondary hyperparathyroidism in renal insufficiency .

Pharmacokinetics

The onset of action in reducing serum phosphorus has been demonstrated after 1-2 weeks .

Result of Action

The molecular effect of sevelamer hydrochloride’s action is the formation of an insoluble complex with phosphate, which is then excreted, leading to a decrease in serum phosphate levels . On a cellular level, sevelamer hydrochloride can reduce the expression of the receptor for advanced glycation end products (RAGE) and decrease levels of inflammatory biomarkers . It also has an impact on lipid metabolism, resulting in a lowering of low-density lipoprotein (LDL) and total serum cholesterol levels .

Action Environment

The action of sevelamer hydrochloride can be influenced by the patient’s diet, particularly their phosphate intake. The compound should be taken with meals to maximize its ability to bind dietary phosphate . Additionally, the efficacy of sevelamer hydrochloride can be influenced by the presence of other medications, as it has been shown to interact with certain drugs . Therefore, the timing of administration and monitoring of clinical responses or blood levels of concomitant medication may be necessary .

Safety and Hazards

Sevelamer may cause serious side effects. Stop using sevelamer and call your doctor at once if you have choking, or trouble swallowing; black, bloody, or tarry stools; severe constipation with stomach pain; or constipation that gets worse or does not clear up . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Sevelamer Hydrochloride plays a significant role in biochemical reactions by binding to dietary phosphate and preventing its absorption . This interaction occurs at the molecular level, involving ionic and hydrogen bonding .

Cellular Effects

Sevelamer Hydrochloride influences cell function by reducing serum phosphate levels in patients with chronic kidney disease . This reduction in phosphate levels can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Sevelamer Hydrochloride involves its amine groups becoming partially protonated in the intestine and interacting with phosphate ions . This interaction prevents the absorption of dietary phosphate, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, Sevelamer Hydrochloride has shown stability and effectiveness over time . Long-term effects on cellular function observed in in vitro or in vivo studies include a reduction in LDL and cholesterol .

Dosage Effects in Animal Models

The effects of Sevelamer Hydrochloride vary with different dosages in animal models . High doses could potentially lead to adverse effects, although specific threshold effects observed in these studies are not mentioned .

Metabolic Pathways

Sevelamer Hydrochloride is involved in the metabolic pathway related to phosphate absorption . It interacts with phosphate ions in the intestine, affecting metabolic flux and metabolite levels .

Transport and Distribution

Sevelamer Hydrochloride is transported and distributed within cells and tissues through its interaction with phosphate ions . This interaction affects its localization or accumulation .

Subcellular Localization

The subcellular localization of Sevelamer Hydrochloride is primarily within the intestine, where it interacts with phosphate ions . This interaction may affect its activity or function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sevelamer Hydrochloride is synthesized through the polymerization of allylamine and epichlorohydrin. The reaction involves the following steps:

Polymerization: Allylamine is polymerized using a free-radical initiator to form poly(allylamine).

Cross-linking: The poly(allylamine) is then cross-linked with epichlorohydrin under basic conditions to form the final polymeric structure.

Industrial Production Methods: Industrial production of Sevelamer Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of allylamine.

Cross-linking and Purification: Cross-linking with epichlorohydrin, followed by purification steps to remove unreacted monomers and by-products.

Analyse Chemischer Reaktionen

Reaktionstypen: Sevelamer-Hydrochlorid unterliegt aufgrund seiner polymeren Natur hauptsächlich Ionenaustauschreaktionen. Es nimmt nicht an typischen organischen Reaktionen wie Oxidation oder Reduktion teil.

Häufige Reagenzien und Bedingungen:

Ionenaustauschreaktionen: Sevelamer-Hydrochlorid interagiert mit Phosphationen im Magen-Darm-Trakt unter physiologischen Bedingungen (pH 1-7).

Hauptsächlich gebildete Produkte:

Phosphat-gebundenes Sevelamer: Das Hauptprodukt ist die phosphatgebundene Form von Sevelamer, die mit dem Stuhl ausgeschieden wird.

Vergleich Mit ähnlichen Verbindungen

Calcium Acetate: Another phosphate binder used to treat hyperphosphatemia. Unlike Sevelamer, it can cause hypercalcemia.

Lanthanum Carbonate: A non-calcium phosphate binder that also reduces serum phosphate levels but has different side effect profiles.

Uniqueness of Sevelamer Hydrochloride:

Non-Calcium Based: Unlike calcium-based binders, Sevelamer does not increase the risk of hypercalcemia.

Polymeric Nature: Its polymeric structure allows for effective binding of phosphate without systemic absorption, reducing the risk of systemic side effects.

Sevelamer Hydrochloride stands out due to its unique polymeric structure and non-calcium-based mechanism, making it a valuable option for managing hyperphosphatemia in patients with chronic kidney disease.

Eigenschaften

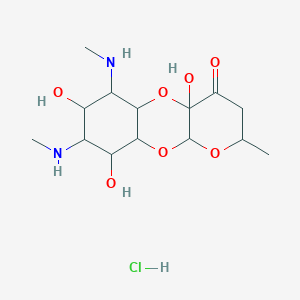

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNXRSIBRKBJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN.C1C(O1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152751-57-0 | |

| Record name | Sevelamer hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

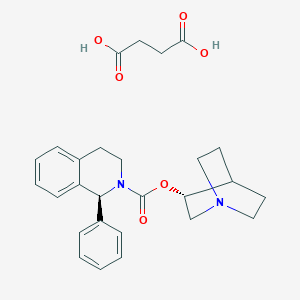

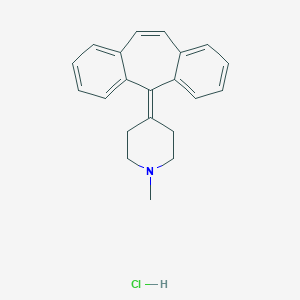

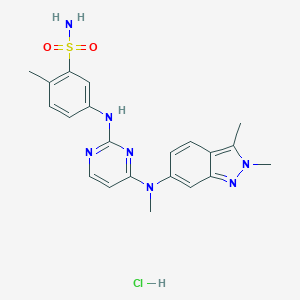

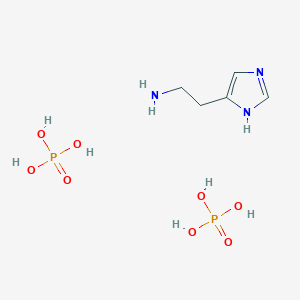

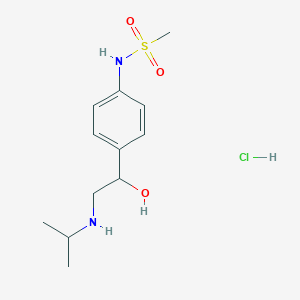

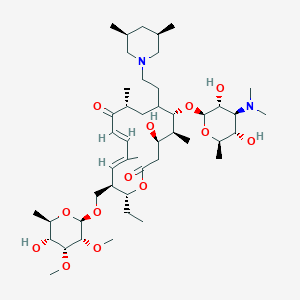

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)